Cas no 2305450-02-4 (N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide)

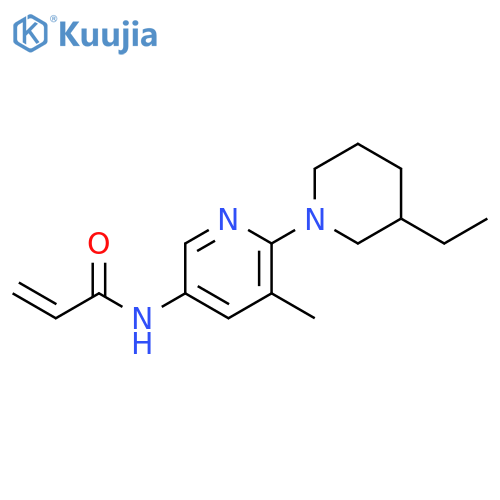

2305450-02-4 structure

商品名:N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2305450-02-4

- Z3405283870

- EN300-26592754

- N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide

- N-[6-(3-Ethyl-1-piperidinyl)-5-methyl-3-pyridinyl]-2-propenamide

- N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide

-

- インチ: 1S/C16H23N3O/c1-4-13-7-6-8-19(11-13)16-12(3)9-14(10-17-16)18-15(20)5-2/h5,9-10,13H,2,4,6-8,11H2,1,3H3,(H,18,20)

- InChIKey: PSEGEKYZHJTJMM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(C)=C(N2CCCC(CC)C2)N=C1)(=O)C=C

計算された属性

- せいみつぶんしりょう: 273.184112366g/mol

- どういたいしつりょう: 273.184112366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 45.2Ų

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26592754-1g |

N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide |

2305450-02-4 | 90% | 1g |

$0.0 | 2023-09-13 | |

| Enamine | EN300-26592754-1.0g |

N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide |

2305450-02-4 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2305450-02-4 (N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量